ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
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Overview
Description
Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline core. This is followed by bromination and chlorination reactions to introduce the bromine and chlorine substituents, respectively. The final step involves esterification with ethyl acetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazoline compounds.
Scientific Research Applications
Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes. The quinazoline core is known to interact with various biological targets, including kinases and other signaling proteins, which can modulate cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-2-(4-chlorophenyl)acetate
- Ethyl 2-(2-bromo-4-chlorophenyl)acetate
- Ethyl bromo(2-chlorophenyl)acetate
Uniqueness
Ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate is unique due to its specific substitution pattern and the presence of the tetrahydroquinazoline core. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activities, and research findings associated with this compound.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The resulting structure features a quinazoline core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with a quinazoline framework exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown potent activity against various pathogens, including bacteria and fungi. A study highlighted that certain modifications on the phenyl ring enhance antibacterial efficacy, particularly against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Notably, a related compound demonstrated IC50 values of 5.9 µM against A549 (lung adenocarcinoma), 2.3 µM against SW-480 (colorectal cancer), and 5.65 µM against MCF-7 (breast cancer) cells . These findings suggest that structural modifications in the quinazoline derivatives can lead to enhanced cytotoxic effects.
The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to induce apoptosis in a dose-dependent manner and to cause cell cycle arrest at the S phase . This is crucial for developing targeted therapies for cancer treatment.
Case Studies and Research Findings
Several studies have documented the biological activities of quinazoline derivatives:
- Anticancer Activity : A study reported that a derivative with similar structural features exhibited significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
- Antimicrobial Efficacy : Research indicated that certain derivatives showed promising results against drug-resistant strains of bacteria, highlighting their potential use in treating infections where conventional antibiotics fail .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-withdrawing groups on the phenyl ring significantly enhance biological activity, providing insights for future modifications to improve efficacy .
Data Summary Table
Biological Activity | IC50 Values | Cell Lines Tested |
---|---|---|
Anticancer | 5.9 µM | A549 |
2.3 µM | SW-480 | |
5.65 µM | MCF-7 | |
Antimicrobial | Varies | Various Pathogens |
Properties
Molecular Formula |
C24H22BrClN2O2 |
---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
ethyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C24H22BrClN2O2/c1-2-30-22(29)15-28-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)27-24(28)17-8-11-19(26)12-9-17/h3-14,23-24,27H,2,15H2,1H3 |
InChI Key |
IXUMUCLOPJMZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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